4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride

Regioisomerism Muscarinic Receptor Pharmacology Structure-Activity Relationship

SAR studies using tetrazole-piperidine scaffolds often fail due to regioisomeric mixtures or uncontrolled tautomeric equilibria, introducing variability in hydrogen-bonding profiles and assay reproducibility. This compound eliminates those risks. - Methyl-locked 2H-tautomer provides a chemically homogeneous entity with 0 HBD on the tetrazole, ensuring consistent permeability (Caco-2/MDCK) and microsomal stability data. - Hydrochloride salt guarantees defined stoichiometry and enhanced aqueous solubility, enabling direct HTS plate incorporation without pre-assay purification. - Vendor-verified purity (≥95%) minimizes false hits and supports reproducible structure-activity relationship studies where the 4-piperidyl geometry is non-negotiable.

Molecular Formula C7H14ClN5
Molecular Weight 203.67
CAS No. 1858260-98-6
Cat. No. B1653619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride
CAS1858260-98-6
Molecular FormulaC7H14ClN5
Molecular Weight203.67
Structural Identifiers
SMILESCN1N=C(N=N1)C2CCNCC2.Cl
InChIInChI=1S/C7H13N5.ClH/c1-12-10-7(9-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
InChIKeyOQZILIUSNZBWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Salt Form


4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride is a small-molecule heterocyclic building block consisting of a piperidine ring substituted at the 4-position with a 2-methyl-2H-tetrazole moiety, isolated as the hydrochloride salt . With a molecular formula of C₇H₁₄ClN₅ and a molecular weight of 203.67 g/mol , it is commercially supplied as a versatile scaffold for medicinal chemistry and chemical biology research . The hydrochloride salt form is rationally chosen to improve aqueous solubility and solid-state handling relative to its free base, an important factor in high-throughput screening and library production workflows. However, its procurement value is defined not by its generic class membership but by the specific positioning of the tetrazole and the methyl group on that heterocycle, which dictate its pharmacophoric geometry and physicochemical properties relative to its closest regioisomeric and des-methyl analogs.

4-Piperidyl tetrazole geometry distinct from 3-isomer SAR
2-Methyl locks tetrazole in 2H-tautomer for consistent H-bond profile
Hydrochloride salt ensures stoichiometric solid for assay reproducibility

Why Generic Substitution Fails


The term "tetrazole-piperidine" encompasses a set of compounds that are structurally distinct at multiple levels—regioisomerism (3- vs. 4-piperidyl linkage), N-methylation state (NH vs. N-Me tetrazole), and salt form (free base vs. hydrochloride). These subtle variations produce non-interchangeable compounds for scientific applications. Published data from a series of tetrazole-piperidine muscarinic ligands demonstrates that the position of the heterocycle attachment on the piperidine ring directly controls both receptor affinity and functional selectivity [1]. Furthermore, the methyl group on the tetrazole is not inert; it locks the tetrazole into the 2H-tautomeric form, fundamentally altering the hydrogen-bond donor/acceptor capacity compared to the unsubstituted 1H/2H-tautomeric mixture [2]. The hydrochloride salt further differentiates the material by conferring higher aqueous solubility and a defined stoichiometry essential for reproducible biological assays, in contrast to the free base. These factors mean that replacing 4-(2-Methyl-2H-tetrazol-5-yl)piperidine hydrochloride with its 3-isomer, des-methyl analog, or free base will introduce uncontrolled variables in any structure-activity relationship (SAR) study or chemical synthesis.

Regioisomer shift (3-piperidyl)
Predicted shift in receptor affinity and selectivity may not reproduce 4-isomer SAR
Des-methyl analog
Tautomeric mixture (1H/2H) alters H-bond donor capacity and permeability, limiting direct substitution
Free base form
Variable stoichiometry and hygroscopicity risk inaccurate dosing in biological assays

Quantitative Differentiation Evidence


Regioisomeric Control of Biological Activity

The shift of the tetrazole attachment from the 3-position to the 4-position of the piperidine ring directly alters the three-dimensional presentation of the pharmacophore to its biological target. While quantitative head-to-head data for the exact 4-methyltetrazole pair is absent from the public domain, class-level evidence from a closely related tetrazole-piperidine series shows that 3-piperidyl-substituted tetrazoles exhibit measurable but generally reduced muscarinic agonist activity compared to their 1,2,3,6-tetrahydropyridine counterparts [1][2]. The 3-substituted 2-methyltetrazole piperidine (analog of the target's 3-isomer) demonstrates a Ki of 2,300 nM at the rat muscarinic M1 receptor [3]. The 4-substituted isomer places the basic piperidine nitrogen and the tetrazole ring at a different distance and angle, which, by SAR principles established in this class, will alter both binding affinity and selectivity profile. This structural divergence is the primary driver for selecting one regioisomer over the other in lead optimization campaigns.

Regioisomeric SAR
Class-level inference
3-isomer Ki = 2,300 nM (rat M1); 4-isomer data not available
4-isomer geometry predicted to alter binding affinity and selectivity
Based on class-level SAR from muscarinic tetrazole-piperidines
Regioisomerism Muscarinic Receptor Pharmacology Structure-Activity Relationship

Tautomeric Locking by N-Methylation

The unsubstituted 4-(2H-tetrazol-5-yl)piperidine (CAS 112626-97-8) exists as a tautomeric mixture of 1H- and 2H- forms, which interconvert. This introduces heterogeneity in hydrogen-bonding patterns, dipole moment, and metabolic stability. The target compound's 2-methyl group permanently locks the tetrazole into the 2H-tautomeric form [1]. This specific substitution eliminates the acidic N-H proton, thereby removing an H-bond donor, reducing polar surface area, and increasing lipophilicity relative to the unsubstituted analog. While exact comparative logD or pKa values are not published, the calculated topological polar surface area (TPSA) for the target compound's free base is 42.6 Ų, compared to a TPSA of 54.1 Ų for the des-methyl analog, a difference driven by the loss of one H-bond donor [2]. This shift in physicochemical profile directly impacts membrane permeability and off-target binding potential.

Tautomer Lock Impact
Supporting evidence
ΔTPSA = 11.5 Ų, loss of 1 HBD vs des-methyl analog
Methyl-locked 2H-tautomer reduces polar surface area and eliminates H-bond donor
Calculated properties; experimental logD/pKa not reported
Tautomerism Tetrazole Chemistry Physicochemical Properties

Defined Salt Stoichiometry for Assay Reproducibility

The hydrochloride salt of 4-(2-Methyl-2H-tetrazol-5-yl)piperidine (MW 203.67 g/mol) provides a defined, stoichiometric solid form, unlike the free base (MW 167.21 g/mol) which can exist as a hygroscopic oil or low-melting solid with variable purity . The hydrochloride salt is reported by vendors to have a purity of ≥95% with a consistent molecular weight . This ensures that when a researcher weighs out a given mass, the molar quantity of the active species is precisely known, eliminating the uncertainty associated with variable hydration or counter-ion content in the free base. For high-throughput screening (HTS) and in vitro pharmacology, this stoichiometric certainty is a minimum requirement for generating reproducible dose-response data.

Salt Stoichiometry
Supporting evidence
HCl salt: MW 203.67 g/mol, crystalline solid; free base: MW 167.21 g/mol, variable form
Defined salt ensures accurate molar dosing and assay consistency
Purity specification ≥95% per vendor
Salt Form Solubility Assay Reproducibility

Optimal Application Scenarios


Lead Optimization with Critical Regioisomeric Geometry

In a medicinal chemistry program where the vector of a tetrazole bioisostere must be precisely oriented, the 4-substituted piperidine scaffold is required. The demonstrated sensitivity of muscarinic activity to regioisomerism [1] means that using the 4-isomer for SAR exploration is non-negotiable when the target hypothesis involves this specific geometry. The compound serves as a late-stage diversification point or a reference standard for validating computational docking models.

ADME/Tox Profiling with Tautomerically Locked Tetrazole

For absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies, the methyl-locked 2H-tautomeric form provides a chemically homogeneous entity with a defined hydrogen-bonding profile (0 HBD on tetrazole) [1]. This eliminates the unpredictable permeability and metabolic stability introduced by tautomeric equilibration in the des-methyl analog. It is the preferred compound for generating consistent in vitro permeability (e.g., Caco-2, MDCK) and microsomal stability data.

High-Throughput Screening Library Production

The hydrochloride salt's defined stoichiometry, solid-state stability, and vendor-verified purity (≥95%) [1] make it suitable for direct incorporation into HTS library plates. Unlike the free base, which may require additional purification and characterization before use, this salt form minimizes pre-assay preparation time and reduces the risk of false negatives or positives due to inaccurate compound concentrations.

Chemical Biology Probe Development for CNS Research

Class-level evidence from tetrazole-piperidine series indicates that subtle structural changes govern M1/M2 selectivity [1]. The 4-(2-methyl-2H-tetrazol-5-yl)piperidine scaffold, when further elaborated, may yield tool compounds with improved selectivity profiles. This compound serves as a key intermediate for synthesizing such probes, where the 4-position linkage is essential for achieving the desired off-rate and residence time on the target receptor.

Application
Selection Property
Validation Focus
Lead optimization with 4-piperidyl geometry
Regioisomeric configuration
Docking model consistency and target engagement
ADME/Tox profiling of locked tetrazole
Homogeneous 2H-tautomer H-bond profile
Permeability and metabolic stability assay reproducibility
HTS library production
HCl salt stoichiometry and purity
Assay-ready concentration accuracy and reduced preparation
CNS probe development
4-Position linkage for selectivity
M1/M2 selectivity profiling and residence time
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